![molecular formula C18H31Cl3N2O2 B4583545 1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4583545.png)

1-tert-butoxy-3-[4-(4-chlorobenzyl)-1-piperazinyl]-2-propanol dihydrochloride

Vue d'ensemble

Description

Synthesis Analysis

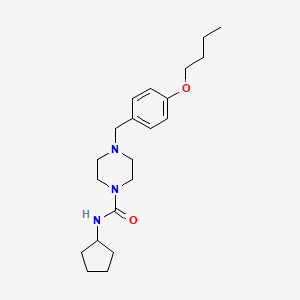

The synthesis of related piperazine derivatives involves nucleophilic addition reactions, condensation with organometallic reagents, and specific conditions to achieve desired stereochemistry and functional groups. For instance, practical asymmetric synthesis techniques have been developed for related compounds, emphasizing diastereoselective reductions and isomerization processes to obtain enantiomerically pure products (Jiang et al., 2005; Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds is determined using single crystal X-ray diffraction, which helps in understanding the bond lengths, angles, and conformation within the crystal lattice. These studies provide crucial insights into the stereochemistry and spatial arrangement of molecules (Mamat et al., 2012; Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactivity and properties of piperazine derivatives depend significantly on their functional groups and structural configuration. For example, the electrophilic and nucleophilic sites enable a variety of chemical reactions, including condensation and nucleophilic addition, which are essential for synthesizing complex molecules (Kikuchi et al., 1995).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline structure, are crucial for the application and handling of these compounds. Crystallography studies reveal the solid-state structure, contributing to our understanding of intermolecular interactions and stability (Ban et al., 2023).

Chemical Properties Analysis

Chemical properties like acidity, basicity, reactivity towards various reagents, and stability under different conditions are defined by the molecular structure and substituents of the piperazine derivatives. Studies on the genotoxicity of similar compounds highlight the importance of understanding the chemical properties for safe and effective use (Kalgutkar et al., 2007).

Applications De Recherche Scientifique

Asymmetric Synthesis and Structural Analysis

Asymmetric Synthesis

A practical approach to the asymmetric synthesis of alpha-branched 2-piperazinylbenzylamines involves 1,2-additions of organometallic reagents to N-tert-butanesulfinyl imines. This method yields highly diastereomerically enriched adducts, facilitating extensive structure-activity studies for novel ligands targeting human receptors, highlighting its significance in medicinal chemistry research (Jiang et al., 2005).

Molecular Structure Analysis

The synthesis and characterization of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate illustrate the detailed structural analysis through X-ray diffraction, providing insights into the molecular geometry and bond lengths typical for piperazine-carboxylate structures (Mamat et al., 2012).

Industrial and Environmental Applications

Liquid-Liquid Phase Splitting

The biological buffer HEPES-Na induces liquid-liquid phase splitting in aqueous solutions of compounds including tert-butanol, demonstrating its utility as a high-efficiency, non-corrosive, and biocompatible green agent for the separation of organic compounds from aqueous solutions. This application is crucial for industrial separations and environmental remediation efforts (Gupta et al., 2016).

Phase Behavior and Molecular Dynamics Simulation

Innovative studies on phase behavior and molecular dynamics simulations of new aqueous two-phase separation systems induced by HEPES buffer offer groundbreaking insights into designing new separation auxiliary agents. These findings pave the way for creating benign and efficient separation processes for various industrial applications (Taha et al., 2013).

Chemical Synthesis and Characterization

- Synthesis of Piperazine Derivatives: The synthesis of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate, characterized by LCMS, NMR, IR, and XRD, exemplifies the precise chemical synthesis and structural elucidation of complex molecules. Such studies are foundational in developing new materials and pharmaceuticals (Sanjeevarayappa et al., 2015).

Propriétés

IUPAC Name |

1-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29ClN2O2.2ClH/c1-18(2,3)23-14-17(22)13-21-10-8-20(9-11-21)12-15-4-6-16(19)7-5-15;;/h4-7,17,22H,8-14H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRCJKPZJARVSCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OCC(CN1CCN(CC1)CC2=CC=C(C=C2)Cl)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H31Cl3N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]-3-[(2-methylpropan-2-yl)oxy]propan-2-ol;dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-{N-[(4-hydroxyphenyl)acetyl]ethanehydrazonoyl}phenyl)-4-methylbenzamide](/img/structure/B4583465.png)

![N-(5-chloro-2-methylphenyl)-2-{[4-(trifluoromethyl)-2-pyrimidinyl]thio}acetamide](/img/structure/B4583488.png)

![N-[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]-5-(3-methoxyphenyl)-3-isoxazolecarboxamide](/img/structure/B4583490.png)

![4-{4-[(4-fluorobenzyl)oxy]benzylidene}-3-phenyl-5(4H)-isoxazolone](/img/structure/B4583497.png)

![N-cyclopentyl-1-[(4-methylbenzyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4583509.png)

![1-(3,4-dimethylphenyl)-5-{[5-(2-methyl-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4583517.png)

![2-chloro-4-(5-{[1-(3-ethoxyphenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B4583519.png)

![2-(5-{[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]thio}-4-ethyl-4H-1,2,4-triazol-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B4583522.png)

![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(2-{[(2,3-dimethylphenoxy)acetyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4583530.png)

![2-[(2,4-dichlorobenzyl)thio]-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4583544.png)